Benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-1-phenyl-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate
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Overview
Description
Dibutyltin bis(benzyl maleate) is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organotin compounds, in general, have been widely studied for their roles as catalysts, stabilizers, and biocides. Dibutyltin bis(benzyl maleate) is particularly notable for its use in polymerization reactions and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyltin bis(benzyl maleate) can be synthesized through the reaction of dibutyltin oxide with benzyl maleate under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. The reaction can be represented as follows:
Bu2SnO+2C6H5CH2O2CCH=CHCO2H→Bu2Sn(O2CCH=CHCO2CH2C6H5)2+H2O
Industrial Production Methods
On an industrial scale, the production of dibutyltin bis(benzyl maleate) involves the use of large-scale reactors and precise control of reaction conditions. The process may include steps such as purification and crystallization to obtain a high-purity product. The use of organo-magnesium or organo-aluminum compounds as intermediates can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dibutyltin bis(benzyl maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: Reduction reactions can convert dibutyltin bis(benzyl maleate) to lower oxidation state tin compounds.
Substitution: The maleate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Dibutyltin bis(benzyl maleate) has several scientific research applications, including:
Mechanism of Action
The mechanism by which dibutyltin bis(benzyl maleate) exerts its effects involves coordination with various molecular targets. In polymerization reactions, it acts as a catalyst by coordinating with the monomer units and facilitating their polymerization through a coordination-insertion mechanism . In biological systems, the compound interacts with cellular components, potentially disrupting cellular processes and leading to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin maleate
- Dibutyltin dilaurate
- Dibutyltin oxide
- Tributyltin maleate
Uniqueness
Dibutyltin bis(benzyl maleate) is unique due to its specific structure, which includes benzyl maleate groups. This structure imparts distinct chemical properties and reactivity compared to other organotin compounds. For example, its ability to act as a catalyst in polymerization reactions is enhanced by the presence of the benzyl maleate groups, which can facilitate coordination with monomer units .
Properties
CAS No. |
7324-74-5 |
---|---|
Molecular Formula |
C30H36O8Sn |
Molecular Weight |
643.3 g/mol |
IUPAC Name |
1-O-benzyl 4-O-[dibutyl-[(Z)-4-oxo-4-phenylmethoxybut-2-enoyl]oxystannyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C11H10O4.2C4H9.Sn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;2*1-3-4-2;/h2*1-7H,8H2,(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-;;; |
InChI Key |
TUALPPJDVFLVNQ-KUAKSMGGSA-L |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)OCC1=CC=CC=C1)(OC(=O)/C=C\C(=O)OCC2=CC=CC=C2)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)C=CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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